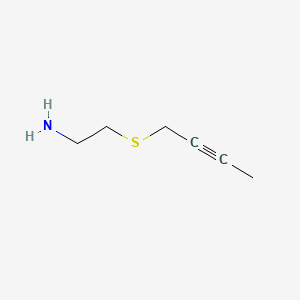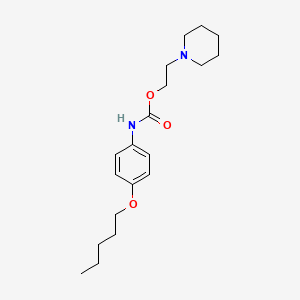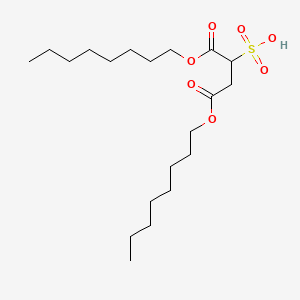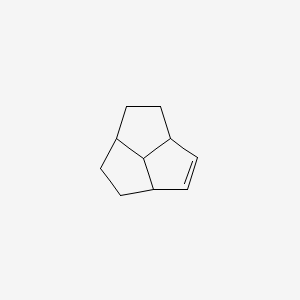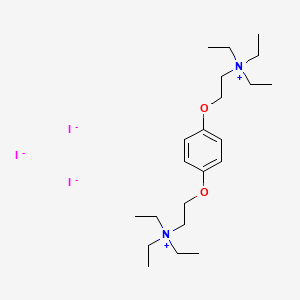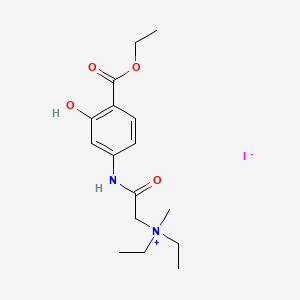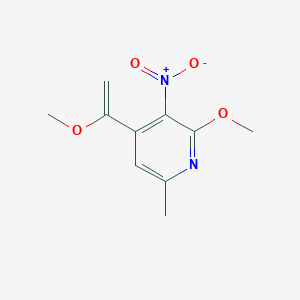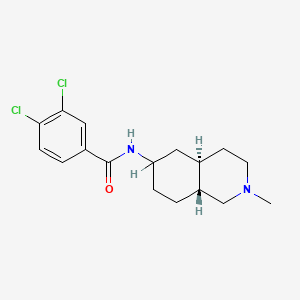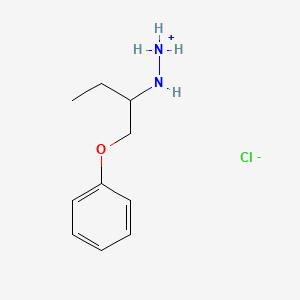
((1-Phenoxymethyl)propyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-Phenoxymethyl)propyl)hydrazine hydrochloride is a chemical compound with the molecular formula C10-H16-N2-O.Cl-H and a molecular weight of 216.74 It is a derivative of hydrazine, characterized by the presence of a phenoxymethyl group attached to a propyl chain
Vorbereitungsmethoden
The synthesis of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves several steps. One common method includes the reaction of an appropriate hydrazine derivative with a phenoxymethylpropyl halide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
((1-Phenoxymethyl)propyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ((1-Phenoxymethyl)propyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophilic agent, reacting with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures . The compound’s effects are mediated through pathways involving the formation of hydrazone or azine intermediates .
Vergleich Mit ähnlichen Verbindungen
((1-Phenoxymethyl)propyl)hydrazine hydrochloride can be compared with other hydrazine derivatives such as phenylhydrazine and propylhydrazine hydrochloride. While all these compounds share a common hydrazine core, this compound is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical properties and reactivity . This uniqueness makes it valuable in specific applications where other hydrazine derivatives may not be suitable.
Similar Compounds
- Phenylhydrazine
- Propylhydrazine hydrochloride
- 1,1-Disubstituted hydrazines
Eigenschaften
CAS-Nummer |
69782-01-0 |
|---|---|
Molekularformel |
C10H17ClN2O |
Molekulargewicht |
216.71 g/mol |
IUPAC-Name |
(1-phenoxybutan-2-ylamino)azanium;chloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-2-9(12-11)8-13-10-6-4-3-5-7-10;/h3-7,9,12H,2,8,11H2,1H3;1H |
InChI-Schlüssel |
YHZJEHPLMHXNKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC1=CC=CC=C1)N[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


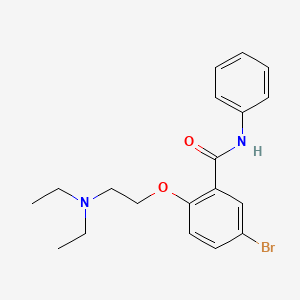
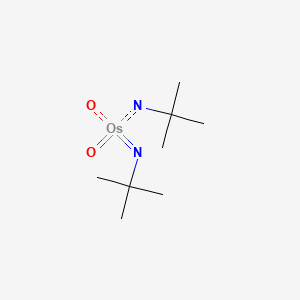

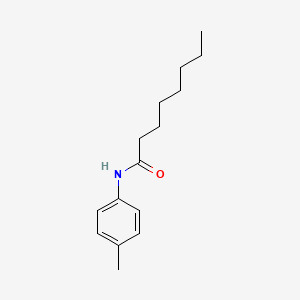
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
